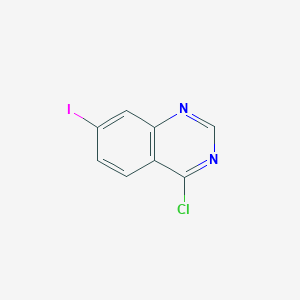
4-Cloro-7-yodoquinazolina
Descripción general
Descripción
4-Chloro-7-iodoquinazoline is a heterocyclic organic compound with the molecular formula C8H4ClIN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Aplicaciones Científicas De Investigación
4-Chloro-7-iodoquinazoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific enzymes and receptors.
Medicine: 4-Chloro-7-iodoquinazoline derivatives are being investigated for their potential as anticancer agents.
Mecanismo De Acción
Mode of Action
4-Chloro-7-iodoquinazoline is a quinazoline derivative. Quinazoline derivatives, such as 4-anilinoquinazolines, have been widely investigated as antitumor agents because they can inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors .
Result of Action
4-Chloro-7-iodoquinazoline has been used in the synthesis of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines . Preliminary screening of these synthesized compounds against tumor cells showed promising antiproliferative properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-7-iodoquinazoline can be synthesized through the reaction of 7-iodoquinazolin-4-one with phosphorus oxychloride. The reaction is typically carried out under reflux conditions in an inert atmosphere (nitrogen) for about 2 hours. The mixture is then cooled, evaporated, and partitioned between saturated aqueous sodium carbonate and ethyl acetate. The organic phase is dried and concentrated to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for 4-Chloro-7-iodoquinazoline are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-7-iodoquinazoline primarily undergoes substitution reactions. One notable reaction is the N-arylation, where the chlorine atom is substituted with an aryl group. This reaction is often facilitated by microwave irradiation in a solvent mixture of tetrahydrofuran (THF) and water .
Common Reagents and Conditions:
N-arylation: Reagents such as N-methylanilines and substituted anilines are commonly used. The reaction conditions typically involve microwave irradiation in THF/H2O.
Substitution: Phosphorus oxychloride is used for the initial synthesis from 7-iodoquinazolin-4-one.
Major Products: The major products formed from these reactions include various 4-anilinoquinazolines, which have shown promising antiproliferative properties against tumor cells .
Comparación Con Compuestos Similares
- 4-Chloroquinazoline
- 7-Iodoquinazoline
- 4-Anilinoquinazoline
Comparison: 4-Chloro-7-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. Compared to 4-Chloroquinazoline and 7-Iodoquinazoline, the dual halogenation in 4-Chloro-7-iodoquinazoline enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propiedades
IUPAC Name |
4-chloro-7-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSATKKSEZSYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619235 | |
| Record name | 4-Chloro-7-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202197-78-2 | |
| Record name | 4-Chloro-7-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)
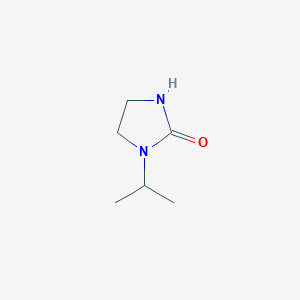
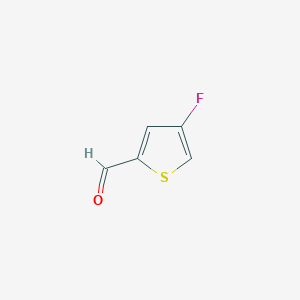
![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)
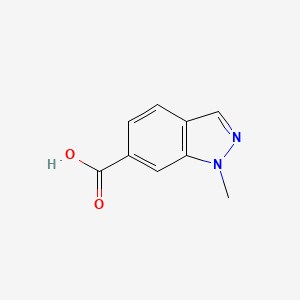

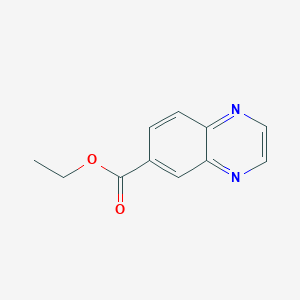
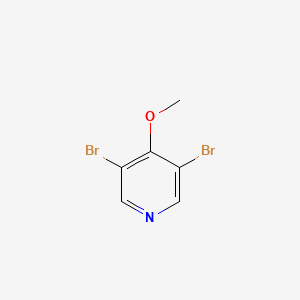
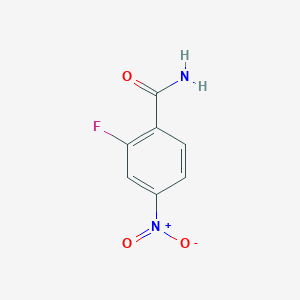
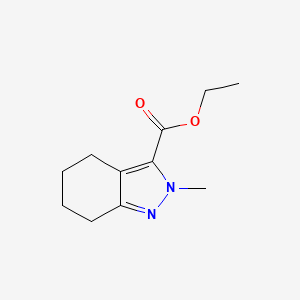

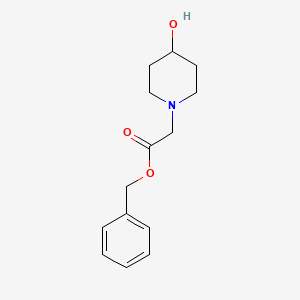
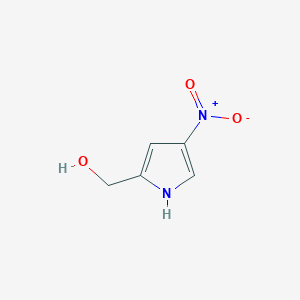
![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)
